molecular formula C20H20ClN3O2 B11319275 3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea

3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea

Cat. No.: B11319275
M. Wt: 369.8 g/mol
InChI Key: XESUJSDGZRAQBW-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is a complex organic compound that features a chlorophenyl group, a dihydroquinolinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.

    Synthesis of the dihydroquinolinyl intermediate: This involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.

    Coupling reaction: The final step involves the reaction of the 3-chlorophenyl isocyanate with the dihydroquinolinyl intermediate in the presence of a base to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
  • 1-(3-BROMOPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA

Uniqueness

1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(2-oxo-1H-quinolin-4-yl)methyl]-1-propan-2-ylurea

InChI

InChI=1S/C20H20ClN3O2/c1-13(2)24(20(26)22-16-7-5-6-15(21)11-16)12-14-10-19(25)23-18-9-4-3-8-17(14)18/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

XESUJSDGZRAQBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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